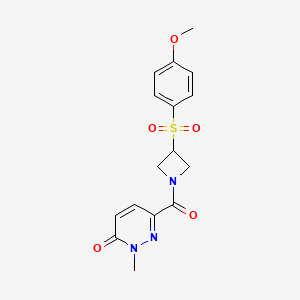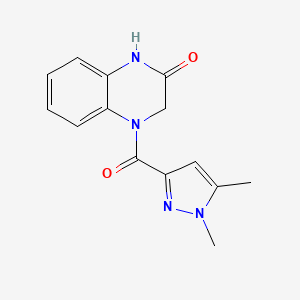
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-methylthiazol-2-yl)benzamide, also known as Compound 1, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of cancer treatment.
Applications De Recherche Scientifique
Antimalarial and Antiviral Applications
Compounds with a sulfonyl moiety, similar to the one in the specified chemical, have been investigated for their antimalarial and antiviral properties. A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamides, demonstrating their potential in vitro against Plasmodium falciparum, the parasite responsible for malaria. These compounds were also examined for their inhibitory action against SARS-CoV-2, indicating their broader antiviral applications (Fahim & Ismael, 2021).
Anticancer Research
Sulfonamide and benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as hepatocellular, breast, and colorectal cancers. Gurdal et al. (2013) reported that certain benzamide derivatives exhibited high cytotoxic activity, suggesting their potential as cancer therapeutic agents (Gurdal et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Snehal Patel et al. (2009) conducted research on fluoro substituted benzothiazoles and quinazolinone derivatives, revealing their antimicrobial and anti-inflammatory properties. These findings highlight the diverse biological activities of benzamide and sulfonamide derivatives, including potential applications in treating infectious and inflammatory conditions (Patel et al., 2009).
Nootropic and Neuroprotective Effects
Derivatives of piperazine, similar in structure to the chemical of interest, have been studied for their potential nootropic effects. Valenta et al. (1994) investigated the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds, aiming to explore their application as cognitive enhancers or in the treatment of neurodegenerative diseases (Valenta et al., 1994).
Antioxidant and Anticancer Potentials
Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, testing them for anti-influenza A virus activity. Some compounds demonstrated significant antiviral activities, highlighting the potential of benzamide derivatives in developing new antiviral agents (Hebishy et al., 2020).
Propriétés
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-12-11-26-17(18-12)19-16(23)14-4-3-5-15(10-14)27(24,25)21-8-6-20(7-9-21)13(2)22/h3-5,10-11H,6-9H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTXDYFCTRHGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2933574.png)
![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B2933576.png)
![5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2933577.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B2933580.png)

![N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2933582.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)



